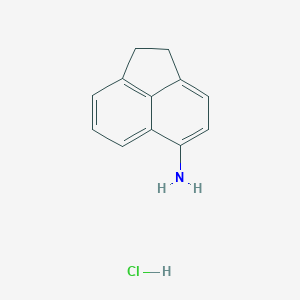

1,2-Dihydroacenaphthylen-5-amine hydrochloride

Beschreibung

Chemical Structure and Properties 1,2-Dihydroacenaphthylen-5-amine hydrochloride (CAS: Not explicitly provided; free base CAS: 4657-93-6) is an aromatic amine hydrochloride derived from the fused bicyclic acenaphthene system. Its molecular formula is C₁₂H₁₁N·HCl, with a molecular weight of approximately 205.68 g/mol (free base: 169.22 g/mol + HCl: 36.46 g/mol). The compound is sensitive to light and air, requiring storage in dark, inert atmospheres at room temperature .

Synthetic Applications The amine group at the 5-position is reactive, enabling derivatization. For instance, condensation with furoyl chloride in 2-propanol yields N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide, which can be cyclized to form thiazole derivatives like 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole via treatment with P₂S₅ . These derivatives undergo electrophilic substitutions (nitration, bromination) on either the acenaphthene or furan moieties, highlighting the compound’s versatility in organic synthesis .

Safety and Handling Precautionary measures include avoiding inhalation, skin/eye contact, and exposure to dust (P261, P262, P264) .

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7H,4-5,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNLFLDFVUKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58306-99-3 | |

| Record name | NSC26313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydroacenaphthylen-5-amine hydrochloride typically involves the reduction of acenaphthenequinone followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines .

Industrial Production Methods

Industrial production methods for 1,2-Dihydroacenaphthylen-5-amine hydrochloride are not well-documented in the public domain. the general approach would likely involve large-scale reduction and amination processes, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydroacenaphthylen-5-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Formation of substituted acenaphthylene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dihydroacenaphthylen-5-amine hydrochloride has several scientific research applications, including:

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Dihydroacenaphthylen-5-amine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: Potential to interact with DNA, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs of Acenaphthene Amines

N-Phenyl-1,2-Dihydroacenaphthylen-5-amine

- Structure : The amine group is substituted with a phenyl ring.

- Properties : Increased steric bulk compared to the parent compound, likely reducing reactivity but enhancing lipophilicity.

- Applications : Used in synthetic intermediates (e.g., MLS000547097, ZINC01019541) .

8-(Furan-2-yl)-4,5-Dihydroacenaphtho[5,4-d]thiazole

Aromatic Amine Hydrochlorides

ortho-Toluidine Hydrochloride

- Structure : Aromatic amine with a methyl substituent on the benzene ring.

- Applications : Industrial intermediate in dye synthesis.

Benzydamine Hydrochloride

- Structure : Contains a benzofuran moiety and tertiary amine.

- Applications: Non-steroidal anti-inflammatory drug (NSAID), highlighting pharmacological divergence from the acenaphthene derivative .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Biologische Aktivität

1,2-Dihydroacenaphthylen-5-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

Molecular Formula : C12H11N·HCl

Molecular Weight : 215.68 g/mol

CAS Number : 58669-01-7

1,2-Dihydroacenaphthylen-5-amine hydrochloride is characterized by its unique structure, which includes a bicyclic framework that contributes to its reactivity and biological properties. The compound has been studied for various applications in medicinal chemistry and pharmacology.

The biological activity of 1,2-Dihydroacenaphthylen-5-amine hydrochloride is primarily mediated through its interactions with biological macromolecules, including proteins and nucleic acids. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and contribute to its therapeutic effects.

- Receptor Modulation : It has shown potential in modulating receptor activity, particularly in neurotransmitter systems, which could have implications for treating neurological disorders.

Biological Activities

Research indicates that 1,2-Dihydroacenaphthylen-5-amine hydrochloride exhibits several notable biological activities:

- Antioxidant Activity : The compound has been demonstrated to scavenge free radicals, reducing oxidative stress in cellular environments. This property suggests a protective role against oxidative damage.

- Cytotoxicity : Studies have shown that it possesses cytotoxic effects against various cancer cell lines. For instance, dose-dependent cytotoxicity was observed with IC50 values indicating significant inhibition of cell proliferation in specific cancer types.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.

Antioxidant Studies

A study conducted on the antioxidant properties of 1,2-Dihydroacenaphthylen-5-amine hydrochloride revealed that it significantly reduced reactive oxygen species (ROS) levels in vitro. This reduction indicates its potential as a protective agent against oxidative stress-related diseases.

Cytotoxicity Testing

In vitro tests on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxic effects. For example:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Moderate |

| HeLa | 10 | High |

| A549 | 20 | Moderate |

These results suggest that 1,2-Dihydroacenaphthylen-5-amine hydrochloride may serve as a lead compound for anticancer drug development.

Enzyme Interaction

Research indicated that the compound could inhibit specific kinases involved in cell signaling pathways. This inhibition may contribute to its anticancer properties by disrupting proliferative signaling in cancer cells.

Comparison with Related Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of 1,2-Dihydroacenaphthylen-5-amine hydrochloride:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Acenaphthene | Simple aromatic structure | Limited biological activity |

| N-(1,2-Dihydroacenaphthylen-5-yl)furan-2-carboxamide | Contains furan moiety; enhanced reactivity | Higher cytotoxicity |

| 9-Aminoacridine | Contains acridine structure | Anticancer properties |

Applications

The unique properties of 1,2-Dihydroacenaphthylen-5-amine hydrochloride make it valuable in several applications:

- Medicinal Chemistry : Potential development as an anticancer agent or antioxidant.

- Material Science : Investigated for use in organic light-emitting diodes (OLEDs) due to its electronic properties.

Q & A

Basic: What are the recommended synthetic routes for 1,2-Dihydroacenaphthylen-5-amine hydrochloride, and how can reaction yields be optimized?

Answer:

The synthesis of substituted amine hydrochlorides typically involves multi-step reactions, including reduction, amination, and acidification. For example, optimized protocols for structurally analogous compounds (e.g., dapoxetine hydrochloride) employ a five-step chain reaction: reduction of ketones, etherification, dimethylamine amination, separation, and HCl·EA acidification . To improve yields:

- Use high-purity starting materials (≥98%) to minimize side reactions.

- Optimize reaction temperatures and stoichiometry during amination to prevent over-alkylation.

- Employ column chromatography or recrystallization for purification, as described in protocols for benzofuran-based amines .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates efficiently.

Basic: Which analytical techniques are critical for confirming the structural identity and purity of 1,2-Dihydroacenaphthylen-5-amine hydrochloride?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify the aromatic proton environment and amine functionalization. For example, benzodioxol-amine derivatives show distinct peaks for fused aromatic protons (δ 6.5–7.5 ppm) and NH2 groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C13H14NCl).

- Elemental Analysis: Validate Cl− content (theoretical ~12.1% for hydrochloride salts).

- HPLC-PDA: Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Answer:

Discrepancies may arise from variations in assay conditions, impurity profiles, or biological models. Mitigation strategies:

- Standardize Assays: Use validated in vitro models (e.g., serotonin/dopamine transporter binding assays) with positive controls (e.g., selective reuptake inhibitors) .

- Characterize Batches: Compare purity (via HPLC) and crystallinity (XRD) across studies to rule out batch-dependent effects .

- Dose-Response Analysis: Perform EC50/IC50 determinations in triplicate to account for inter-experimental variability, as demonstrated in toxicological studies of dichloroethene derivatives .

Advanced: What experimental design considerations are essential for evaluating the compound’s stability under different storage conditions?

Answer:

- Temperature and Humidity: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC and FTIR for amine deprotonation or hydrochloride dissociation .

- Light Sensitivity: Store aliquots in amber vials and compare UV-Vis spectra before/after light exposure to detect photodegradation products .

- Long-Term Stability: For solutions, assess pH changes and precipitate formation; for solids, use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Basic: What safety protocols are mandatory for handling 1,2-Dihydroacenaphthylen-5-amine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill Management: Collect solids with a HEPA-filter vacuum; avoid water streams to prevent dispersion. Decontaminate surfaces with 70% ethanol .

- Waste Disposal: Neutralize aqueous waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: How can in vitro neuropharmacological models be designed to study this compound’s interaction with monoamine transporters?

Answer:

- Cell-Based Assays: Use HEK-293 cells transfected with human serotonin (SERT) or dopamine (DAT) transporters. Measure uptake inhibition via radiolabeled neurotransmitters (e.g., [3H]-5-HT) .

- Electrophysiology: Patch-clamp recordings on neuronal cultures to assess effects on action potential firing, as done for benzodioxol-amine derivatives .

- Kinetic Analysis: Perform Schild regression to determine competitive vs. non-competitive inhibition mechanisms .

Basic: What solvent systems are compatible with 1,2-Dihydroacenaphthylen-5-amine hydrochloride for solubility studies?

Answer:

- Polar Solvents: Methanol, ethanol, and DMSO (≥10 mg/mL). Avoid aqueous buffers at extreme pH (<3 or >9) to prevent amine deprotonation .

- Low Solubility in Apolar Solvents: Hexane and chloroform (<1 mg/mL). For in vivo studies, use saline-ethanol mixtures (1:1 v/v) with sonication .

Advanced: How can computational chemistry tools predict the compound’s reactivity and metabolite profile?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .

- Molecular Docking: Simulate binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict major metabolites .

- ADMET Prediction: Use QSAR models (e.g., ADMETLab 2.0) to estimate bioavailability, BBB penetration, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.